6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one
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Overview
Description
6-[(Cbz-amino)methyl]spiro[33]heptan-2-one is a spirocyclic compound characterized by a unique spiro[33]heptane framework The compound features a carbobenzyloxy (Cbz) protected amino group attached to a methylene bridge, which is further connected to a spirocyclic heptanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a [2+2] cycloaddition reaction of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst under visible-light-induced conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with the spirocyclic intermediate.
Cbz Protection: The amino group is protected using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spirocyclic derivatives
Scientific Research Applications
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Cbz-protected amino group can be deprotected under specific conditions, allowing for further functionalization and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptan-2-ol, 6-amino-2-methyl-, hydrochloride: Similar spirocyclic structure with an amino group, used in similar applications.
2-azaspiro[3.3]heptane-6-carboxylic acid:
Uniqueness
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one is unique due to its Cbz-protected amino group, which provides additional stability and allows for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.
Properties
Molecular Formula |
C16H19NO3 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
benzyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate |
InChI |
InChI=1S/C16H19NO3/c18-14-8-16(9-14)6-13(7-16)10-17-15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,19) |
InChI Key |
IGDGPICWQHOKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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